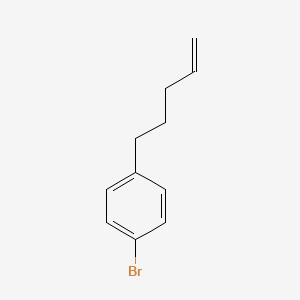

5-(4-Bromophenyl)-1-pentene

Vue d'ensemble

Description

5-(4-Bromophenyl)-1-pentene, also known as 4-bromostyrene, is an organic compound commonly used in scientific research. This compound is a derivative of styrene and is widely used in the field of organic chemistry due to its unique properties.

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

5-(4-Bromophenyl)-1-pentene has been studied for its reactivity and synthesis applications. For instance, Dimmock et al. (1995) explored the synthesis and cytotoxic evaluation of mesna adducts, including the reaction of 1-(4-bromophenyl)-4,4-dimethyl-5-(1-piperidino)-1-penten-3-one hydrochloride with sodium 2-mercaptoethanesulphonate (mesna) (Dimmock et al., 1995). Furthermore, Endo et al. (1986) studied the monomer-isomerization polymerization of 5-phenyl-2-pentene with Ziegler–Natta catalysts, contributing to the understanding of polymer synthesis from similar compounds (Endo et al., 1986).

Electrochemical Studies

Pritts & Peters (1994) conducted studies on the electrochemical reduction of 1,5-dihalopentanes, including compounds similar to 5-(4-Bromophenyl)-1-pentene, at carbon electrodes in dimethylformamide, highlighting the compound's relevance in electrochemistry (Pritts & Peters, 1994).

Photophysical Properties

The photophysical properties of 5-phenyl-1-pentene, a compound structurally related to 5-(4-Bromophenyl)-1-pentene, were investigated by Pillsbury & Zwier (2009). They used spectroscopic methods to study its single-conformation properties in a supersonic expansion (Pillsbury & Zwier, 2009).

Catalysis and Polymerization

Descour et al. (2011) researched the catalyst behavior for 1-pentene and 4-methyl-1-pentene polymerization for various zirconocenes, providing insights into the polymerization processes involving similar compounds (Descour et al., 2011).

Synthetic Chemistry Applications

Khalid et al. (2020) explored the synthesis and characterization of diversely functionalized unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, which includes a compound structurally similar to 5-(4-Bromophenyl)-1-pentene. Their work contributed to understanding synthetic methods for such compounds (Khalid et al., 2020).

Propriétés

IUPAC Name |

1-bromo-4-pent-4-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c1-2-3-4-5-10-6-8-11(12)9-7-10/h2,6-9H,1,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGYEUXFWJIYIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Bromophenyl)-1-pentene | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide](/img/structure/B2989106.png)

![ethyl N-[(3Z)-2-cyano-3-[2-[3-(trifluoromethyl)phenoxy]ethoxyimino]propanoyl]carbamate](/img/structure/B2989109.png)

![N-[2-Methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2989110.png)

![2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2989118.png)

![N-(5-{(E)-2-[5-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)-2-thienyl]vinyl}-3-methylisoxazol-4-yl)propanamide](/img/structure/B2989123.png)

![5-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2989124.png)